molecular formula C9H15NO3 B14072846 Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate

Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate

Cat. No.: B14072846
M. Wt: 185.22 g/mol
InChI Key: SRVYOWXZLSSFEP-UHFFFAOYSA-N
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Description

Tert-butyl methyl(prop-2-yn-1-yloxy)carbamate is a chemical compound known for its utility in organic synthesis, particularly in the field of click chemistry. It consists of a propargyl group and a tert-butoxycarbonyl (t-Boc) protected amine group. The propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry reactions, while the t-Boc protected amine can be deprotected under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl methyl(prop-2-yn-1-yloxy)carbamate typically involves the reaction of propargyl alcohol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl methyl(prop-2-yn-1-yloxy)carbamate involves its reactivity in click chemistry and deprotection reactions. The propargyl group reacts with azides to form stable triazoles, while the t-Boc group can be removed to expose the amine functionality. These reactions are facilitated by copper catalysts and mild acids, respectively .

Properties

IUPAC Name

tert-butyl N-methyl-N-prop-2-ynoxycarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h1H,7H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVYOWXZLSSFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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